REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=O)[CH2:10][CH2:11][C:12]([OH:14])=O)=[CH:5][CH:4]=1.[CH3:16][NH:17][NH2:18]>CC(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH2:10][CH2:11][C:12](=[O:14])[N:17]([CH3:16])[N:18]=2)=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(CCC(=O)O)=O
|
Name
|
methylhydrazine
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux 12 h
|
Duration
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12 h
|
Type
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CONCENTRATION
|
Details
|
The solvent was concentrated to about 50 mL, ether
|
Type
|
ADDITION
|
Details
|
was added (˜50 mL)
|
Type
|
FILTRATION
|
Details
|
the product collected by filtration
|
Type
|
WASH
|
Details
|
washed 1× with ether
|
Type
|
CUSTOM
|
Details
|
dried under house vacuum
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C=1CCC(N(N1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |